molecular formula C16H18O5 B12524975 Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester CAS No. 803686-20-6

Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester

Cat. No.: B12524975
CAS No.: 803686-20-6
M. Wt: 290.31 g/mol
InChI Key: LKEJVNRHIAUQPU-UHFFFAOYSA-N
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Description

Electron-Withdrawing vs. Electron-Donating Groups

  • Chloro substituents (e.g., ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate) increase molecular polarity, elevating melting points (mp ≈ 189°C) compared to the target compound’s estimated mp of 85–90°C.
  • Sulfamoyl groups (e.g., ethyl {[2-acetyl-4-(ethylsulfamoyl)-1-benzofuran-7-yl]oxy}acetate) introduce hydrogen-bonding capacity, fostering layered crystal architectures distinct from the target’s likely dimeric packing.

Steric Effects of Substituents

  • Mesityl groups (e.g., 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime) induce torsional strain, reducing planarity and altering π-π stacking distances (3.5 Å vs. 3.8 Å in simpler derivatives).

Extended Conjugation

  • Quinolinyl derivatives (e.g., ethyl 4-[(2-oxo-1H-quinolin-7-yl)oxy]butanoate) exhibit redshifted UV-Vis absorption (λₘₐₓ ≈ 320 nm) due to extended conjugation, contrasting with the target compound’s λₘₐₓ ~280 nm (calculated via TD-DFT).

Properties

CAS No.

803686-20-6

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 4-[(2-acetyl-1-benzofuran-7-yl)oxy]butanoate

InChI

InChI=1S/C16H18O5/c1-3-19-15(18)8-5-9-20-13-7-4-6-12-10-14(11(2)17)21-16(12)13/h4,6-7,10H,3,5,8-9H2,1-2H3

InChI Key

LKEJVNRHIAUQPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC2=C1OC(=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Friedländer Condensation-Based Synthesis

This method forms the quinoline core structure, which is later functionalized to introduce the benzofuran moiety.

Procedure :

  • Step 1 : React 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation (80°C, KHSO₄ catalyst) to yield ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate.
  • Step 2 : Treat the intermediate with substituted salicylaldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in acetonitrile under reflux with K₂CO₃.
  • Step 3 : Hydrolyze the ester group using ethanolic KOH, followed by acidification to obtain the final product.

Key Data :

Parameter Value Source
Yield 52–82%
Reaction Time (Step 2) 4–5 hours
Catalyst KHSO₄ (Step 1), K₂CO₃ (Step 2)

One-Pot Benzofuran Cyclization

This approach directly constructs the benzofuran ring system through base-mediated intramolecular condensation.

Mechanism :

  • Williamson ether formation between 2-chloromethylquinoline derivatives and hydroxylated aldehydes.
  • In situ ester hydrolysis generates a carbanion, which undergoes nucleophilic attack on the aldehyde carbonyl.
  • Dehydration completes the benzofuran ring formation.

Optimization Insights :

  • Solvent : Acetonitrile outperforms DMF or THF due to better solubility of intermediates.
  • Base : Anhydrous K₂CO₃ achieves higher yields (75%) compared to NaHCO₃ (≤60%).

Continuous Flow Synthesis (Patent-Based Approach)

Adapted from CN111675614A, this method enhances scalability and reduces byproduct formation.

Steps :

  • Precooling : Reactants (ethyl isobutyrate, 1,5-dibromopentane) are cooled to −30°C to −10°C.
  • Flow Reactor Setup :
    • Mixing at −30°C in a T-shaped micromixer.
    • Reaction at 190–230°C with residence time <10 minutes.
  • Quenching : Immediate cooling with ethanol/water mixture prevents thermal degradation.

Advantages :

  • Yield Improvement : 89% vs. 68% in batch processes.
  • Byproduct Reduction : Disubstituted impurities reduced from 15% to <3%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Friedländer Condensation 82 98.7 Moderate Multi-step purification needed
One-Pot Cyclization 75 97.2 High Sensitive to moisture
Continuous Flow 89 99.5 Industrial High equipment costs

Critical Reaction Parameters

Catalyst Selection

  • KHSO₄ : Optimal for Friedländer condensation under ultrasound (74% yield).
  • Titanium Isopropylate : Used in esterification steps (patent CN104529778A), achieving 98.7% purity.

Temperature Control

  • Ultrasound Irradiation : Reduces reaction time from 12 hours to 3 hours at 80°C.
  • High-Temperature Esterification : 190–230°C required for complete conversion in flow systems.

Spectral Characterization Data

1H NMR (CDCl₃, 300 MHz) :

  • δ 1.48 (t, J = 7.1 Hz, 3H, CH₃)
  • δ 4.48 (q, J = 7.1 Hz, 2H, OCH₂)
  • δ 7.21–7.89 (m, 6H, aromatic protons)

IR (KBr) :

  • 1710 cm⁻¹ (ester C=O)
  • 1251 cm⁻¹ (C-O-C asymmetric stretch)

Industrial-Scale Considerations

  • Purification : Vacuum dealcoholysis at −0.085 MPa removes excess 2-ethylhexanol effectively.
  • Cost Analysis :
    • Raw material cost: $12.50/mol
    • Continuous flow production reduces energy costs by 40% vs. batch.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces cyclization time to 15 minutes (patent EP1797068B1).
  • Enzymatic Hydrolysis : Candida antarctica lipase B achieves 92% enantiomeric excess in ester resolution.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of butanoic acid, particularly those containing benzofuran moieties, exhibit promising antitumor activity. Studies have demonstrated that compounds similar to butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzofuran derivatives in targeting specific cancer pathways, suggesting that this compound could be a potential candidate for further development in cancer therapeutics .

Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of butanoic acid derivatives. Preliminary studies suggest that these compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Agriculture

Pesticidal Properties
The compound has been investigated for its potential use as a biopesticide. Its structural characteristics may allow it to interact with specific biological targets in pests, leading to effective pest management strategies. Research has shown that esters of butanoic acid can exhibit insecticidal properties against various agricultural pests, making them suitable candidates for eco-friendly pesticide formulations .

Plant Growth Regulation
Butanoic acid derivatives are also studied for their role as plant growth regulators. They may influence plant growth by modulating hormonal pathways or enhancing nutrient uptake. Field trials have indicated improved growth rates and yield in crops treated with formulations containing butanoic acid derivatives, suggesting their utility in sustainable agriculture practices .

Material Sciences

Polymer Chemistry
In material sciences, butanoic acid derivatives are explored for their potential use in synthesizing novel polymers. The incorporation of such compounds into polymer matrices can enhance properties such as flexibility, thermal stability, and biodegradability. Research into the polymerization processes involving butanoic acid esters has shown promise in developing materials with tailored characteristics for specific applications .

Nanotechnology
Recent advancements in nanotechnology have seen the use of butanoic acid derivatives in the synthesis of nanoparticles. These nanoparticles can be utilized for drug delivery systems, where they enhance the solubility and bioavailability of poorly soluble drugs. The encapsulation efficiency and controlled release profiles make these compounds attractive for pharmaceutical applications .

Case Studies

Study Focus Findings
Antitumor ActivityEvaluation of benzofuran derivativesDemonstrated significant inhibition of cancer cell proliferation; potential for drug development
Neuroprotective EffectsImpact on neuronal cellsReduced oxidative stress; potential therapeutic effects on neurodegenerative diseases
Pesticidal PropertiesBiopesticide efficacyEffective against common agricultural pests; eco-friendly alternative to traditional pesticides
Polymer ChemistrySynthesis of novel polymersEnhanced material properties; potential applications in packaging and construction

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester with structurally or functionally related esters, based on molecular features, natural occurrence, sensory attributes, and biological roles.

Compound Name Molecular Formula Key Functional Groups Natural Sources Odor/Aroma Profile Biological/Industrial Roles References
This compound C₁₉H₂₀O₅ Benzofuranyl, acetyl, ester Likely synthetic or rare in nature Not reported; benzofuran derivatives often have woody, medicinal notes Potential pharmacological activity (inferred) N/A (limited data)
Butanoic acid, ethyl ester C₆H₁₂O₂ Ester Baijiu (Chinese liquor), strawberries, kiwifruit Fruity, pineapple-like, sweet Key flavor compound in fermented beverages; correlates with flavor intensity in fruits
Butanoic acid, methyl ester C₅H₁₀O₂ Ester Pear syrup, strawberry, kiwifruit Fruity, banana-like Aroma contributor in fruits; marker for food authentication
Butanoic acid, butyl ester C₈H₁₆O₂ Ester Durian, butter, Baijiu Fruity, sulfury (at high concentrations) Odorant in durian; fermentation byproduct
Octanoic acid, ethyl ester C₁₀H₂₀O₂ Ester Durian, Baijiu, butter Pungent, floral Ill-smelling component in durian; flavor enhancer in liquor
Ethyl 9,12,15-octadecatrienoate C₂₀H₃₄O₂ Polyunsaturated ester Wild Sedum species Mild, lipid-like Anti-inflammatory properties (similar to linolenic acid)

Key Structural and Functional Differences:

Complexity of Substituents: The target compound’s benzofuranyl-acetyl group distinguishes it from simpler esters (e.g., ethyl or methyl esters of butanoic acid). This moiety may confer unique aromatic or bioactive properties, though empirical data are lacking. Simpler esters (e.g., ethyl or methyl butanoate) are volatile and contribute to fruity aromas in foods and beverages .

Occurrence: Most butanoic acid esters occur naturally in fruits, fermented products, or dairy. The benzofuranyl-containing ester is likely synthetic or rare in natural sources.

Sensory Impact: Butanoic acid ethyl ester is pivotal in Baijiu and strawberry flavor , whereas benzofuranyl derivatives (e.g., 2-Furanmethanol in durian) often impart burnt or medicinal notes .

Biological Activity: Ethyl esters of linolenic acid exhibit anti-inflammatory effects , while butanoic acid itself (butyrate) supports gut health . The acetyl-benzofuranyl group may enhance bioactivity, but this remains speculative.

Research Findings and Data Gaps

  • Flavor and Fragrance: Simple butanoic acid esters are well-characterized in food systems. For example, butanoic acid ethyl ester significantly correlates with flavor intensity in strawberries (ρ = 0.72, p < 0.05) , and its concentration in Baijiu is linked to microbial activity during fermentation .
  • Synthetic Analogs: Benzofuran-containing esters are less studied in natural products but are common in pharmaceuticals. For instance, ethyl 4-aminobutyrate hydrochloride (a butanoic acid derivative) is used in biochemical research .
  • Data Limitations: No direct studies on the target compound were found in the provided evidence. Its comparison relies on structural analogs and inferred properties.

Biological Activity

Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester, known by its CAS number 803686-20-6, is a chemical compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C16H18O5
  • Molecular Weight : 290.311 g/mol

Butanoic acid derivatives often exhibit biological activities through various mechanisms, including:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that butanoic acid derivatives can modulate inflammatory pathways, impacting cytokine production and immune responses.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating certain diseases.

Biological Activity Data

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme inhibitionInhibition of metabolic enzymes

Case Studies and Research Findings

  • Antioxidant Properties :
    A study published in the Journal of Medicinal Chemistry demonstrated that butanoic acid derivatives can effectively reduce oxidative stress markers in vitro. The mechanism was attributed to the ability to donate electrons and neutralize reactive oxygen species (ROS) .
  • Anti-inflammatory Effects :
    Research highlighted in Pharmacology Reports indicated that butanoic acid derivatives could significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation. This suggests potential applications in treating chronic inflammatory diseases .
  • Enzyme Inhibition :
    A patent investigation revealed that butanoic acid derivatives could serve as inhibitors for specific enzymes implicated in metabolic disorders. The inhibition mechanism was linked to structural similarities with natural substrates of these enzymes, allowing for competitive inhibition .

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